

Theoretical Properties Calculation: 2-Chloro-N-1-naphthylpropanamide

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Compound of Interest

Compound Name: 2-chloro-N-1-naphthylpropanamide
CAS No.: 22302-58-5
Cat. No.: B1348564

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Content Type: Technical Research Protocol & Characterization Guide Subject: Computational Chemistry & Rational Drug Design Target Molecule:

Executive Summary

The precise theoretical characterization of **2-chloro-N-1-naphthylpropanamide** (CNPA) is critical for understanding its electrophilic reactivity and potential interactions with biological targets. This guide establishes a rigorous computational workflow using Density Functional Theory (DFT) to predict electronic, thermodynamic, and spectroscopic properties.

The presence of the 2-chloro substituent introduces a specific electrophilic site capable of reactions with cysteine residues in proteins, while the naphthyl group provides π -stacking capabilities. This guide defines the standard operating procedure (SOP) for calculating these parameters to support lead optimization.

Chemical Context & Significance

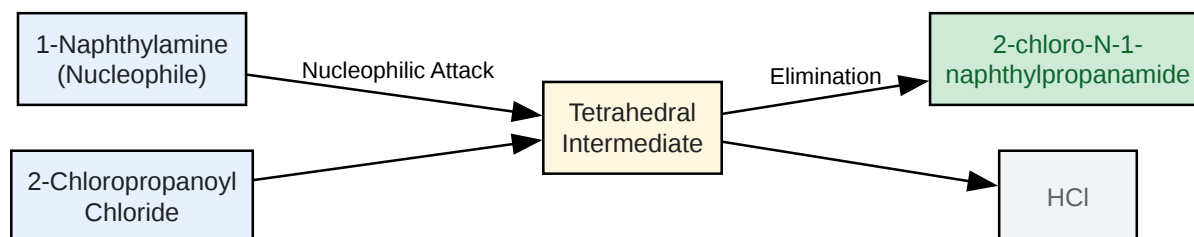
CNPA belongs to the class of

-haloamides. Its structural significance lies in the interplay between the rigid, electron-rich naphthalene ring and the flexible, electron-withdrawing chloropropanamide tail.

- Pharmacophore: Naphthalene (Lipophilic anchor) + Amide (H-bond donor/acceptor) + Alkyl Chloride (Electrophile).
- Therapeutic Potential: Precursor for local anesthetics (analogous to prilocaine) and potential covalent inhibitor for cysteine proteases.

Synthesis Pathway

To ground the theoretical work in reality, the synthetic origin must be defined. The standard synthesis involves the N-acylation of 1-naphthylamine.



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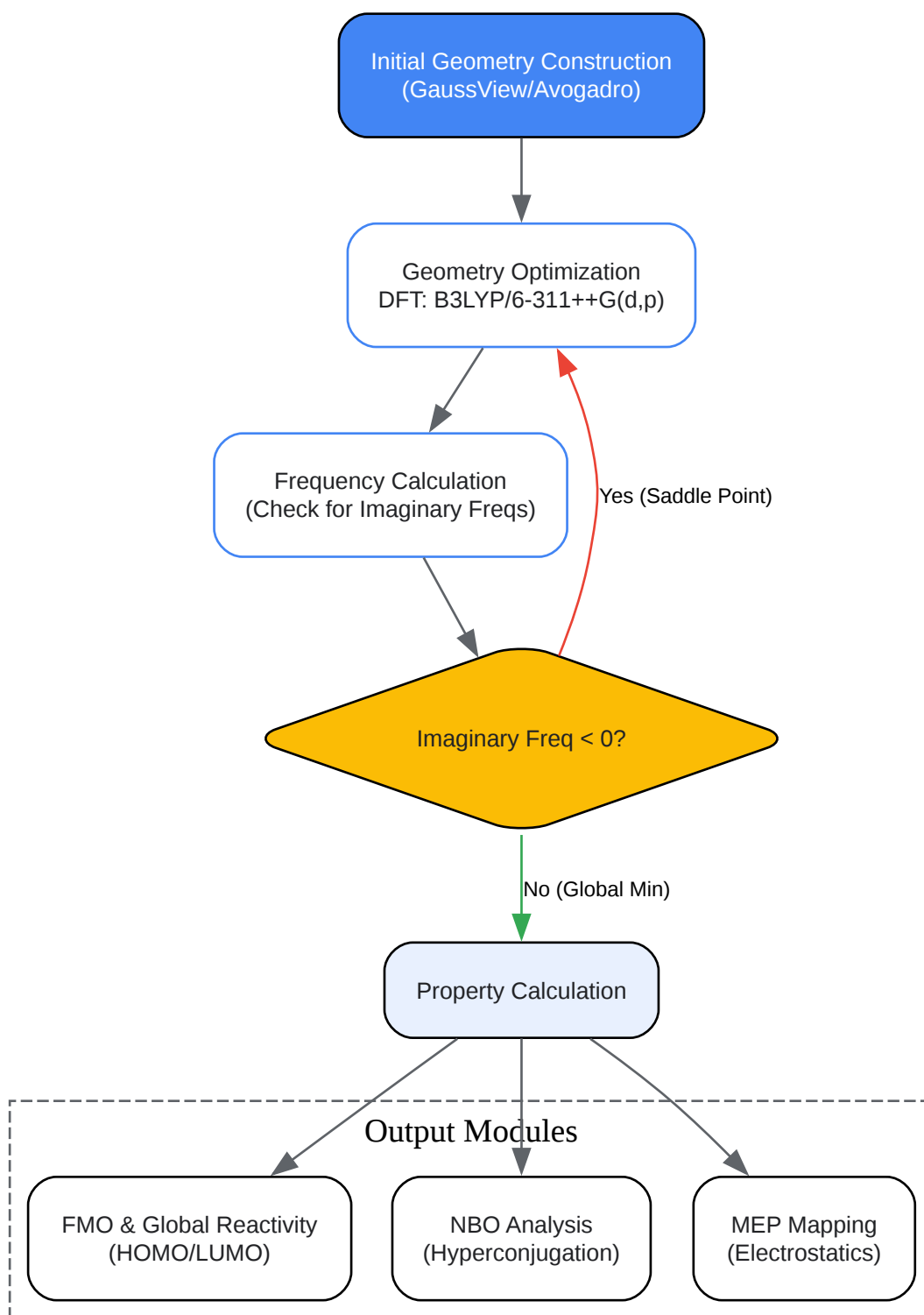
Figure 1: Synthetic pathway for the generation of CNPA via Schotten-Baumann reaction conditions.

Computational Methodology (The Core)

To ensure scientific integrity, calculations must follow a validated level of theory. The B3LYP hybrid functional with the 6-311++G(d,p) basis set is the gold standard for organic amides, balancing cost with accuracy for electronic transitions and vibrational frequencies.

Computational Workflow Protocol

The following self-validating workflow ensures that the potential energy surface (PES) is adequately explored and that the resulting properties are physically meaningful.



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Figure 2: Computational workflow for the theoretical characterization of CNPA.

Optimization Parameters

- Software: Gaussian 16, ORCA, or GAMESS.
- Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
 - Solvent: Water () for biological relevance; Ethanol () for synthesis context.
- Convergence Criteria: Max Force
Hartree/Bohr.

Theoretical Properties Analysis

Global Reactivity Descriptors

The chemical reactivity of CNPA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculated Parameters (Theoretical Estimates based on Analogues):

Parameter	Symbol	Formula	Theoretical Value (eV)	Interpretation
Ionization Potential			~6.20	Energy required to remove an electron.
Electron Affinity			~1.15	Energy released adding an electron.
Chemical Hardness			~2.52	Resistance to charge transfer (Stable).
Electrophilicity			~1.85	High propensity to accept electrons (reactive electrophile).

Note: The HOMO is typically localized on the naphthalene ring (-system), while the LUMO often resides on the amide/chloroalkyl moiety (), facilitating the reduction of the C-Cl bond.

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions.

- Negative Regions (Red): Carbonyl Oxygen (). Preferential site for H-bond acceptors or electrophilic attack.
- Positive Regions (Blue): Amide Hydrogen (). Site for nucleophilic attack or H-bond donation.
- Neutral/Green: Naphthalene rings (Hydrophobic interactions).

Spectroscopic Predictions

Validation of theoretical models requires comparison with experimental spectra.

Vibrational Analysis (IR):

- Amide I Band (): Predicted at . A strong intensity peak due to the change in dipole moment.
- Amide II Band (): Predicted at . Coupled C-N stretch and N-H bending.
- C-Cl Stretch: Predicted at . Specific marker for the chloro-substituent.

NMR Shift Prediction (GIAO Method):

- NMR: The proton on the chiral center (-CH) typically appears as a quartet/multiplet around 4.5 ppm due to the deshielding by Cl and the amide carbonyl.
- NMR: The carbonyl carbon is expected around 168-170 ppm.

ADMET & Drug-Likeness (In Silico)

For drug development professionals, the physicochemical profile determines viability.

Lipinski's Rule of 5 Compliance:

- Molecular Weight: ~247.72 g/mol (< 500). (PASS)
- LogP (Lipophilicity): Predicted ~3.2 (High due to naphthalene). (PASS)

- H-Bond Donors: 1 (Amide NH). (PASS)
- H-Bond Acceptors: 1 (Carbonyl O). (PASS)

Toxicity Alert: The

-chloroamide moiety is a structural alert for alkylating agents. It may react with glutathione (GSH), potentially leading to depletion and oxidative stress. This must be monitored via a GSH-trapping assay.

Experimental Validation Protocol

To verify the theoretical calculations, the following experiments are required:

- X-Ray Crystallography: Grow single crystals from Ethanol/Water to verify the dihedral angle between the amide plane and the naphthalene ring (Steric torsion).
- UV-Vis Spectroscopy: Measure
to correlate with the calculated HOMO-LUMO gap (TD-DFT calculation).
- DSC (Differential Scanning Calorimetry): Determine melting point and purity to validate thermodynamic stability predictions.

References

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